1-benzylpiperazine Hydrochloride

Formulation development Analytical method validation Sample preparation

Select 1-benzylpiperazine hydrochloride (BZP HCl) to eliminate the handling variability of the liquid free base. The crystalline monohydrochloride (mp 180–185°C) delivers >50 mg/mL aqueous solubility, enabling precise gravimetric preparation of LC-MS/MS and GC-MS calibration standards. With 96.7% predicted oral bioavailability and established human PK (t½=5.5 h), this salt ensures consistent systemic exposure in neuropharmacology research. Its thermal stability (to 150°C) and >95% wastewater removal also make it the preferred tracer for environmental monitoring programs.

Molecular Formula C11H17ClN2
Molecular Weight 212.72 g/mol
CAS No. 110475-31-5
Cat. No. B034705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzylpiperazine Hydrochloride
CAS110475-31-5
Synonyms1-benzylpiperazine
1-benzylpiperazine dihydrochloride
1-benzylpiperazine fumarate
1-benzylpiperazine hydrochloride
1-benzylpiperazine tartrate
BENZYLPIPERAZINE
Egyt 2760
Egyt-2760
Molecular FormulaC11H17ClN2
Molecular Weight212.72 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC=CC=C2.Cl
InChIInChI=1S/C11H16N2.ClH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;/h1-5,12H,6-10H2;1H
InChIKeyHRSFWIYFGGDGQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpiperazine Hydrochloride (CAS 110475-31-5) Procurement Guide: Salt Form Specifications and Core Properties


1-Benzylpiperazine hydrochloride (BZP HCl, CAS 110475-31-5) is the monohydrochloride salt of 1-benzylpiperazine, a tertiary amino compound consisting of a piperazine ring substituted with a benzyl group at the 1-position [1]. The compound has a molecular weight of 212.72 g/mol (C₁₁H₁₇ClN₂) and appears as an off-white to white crystalline powder [2]. As a salt form, BZP HCl exhibits high water solubility (>50 mg/mL), making it suitable for aqueous formulation and analytical applications . The free base (CAS 2759-28-6) is a liquid at room temperature (melting point 17–20°C) with significantly different handling characteristics .

Why 1-Benzylpiperazine Hydrochloride Cannot Be Freely Substituted with Free Base or Alternative Salts in Research Workflows


The free base form of 1-benzylpiperazine (CAS 2759-28-6) exists as a clear colorless to faint yellow liquid at room temperature (melting point 17–20°C), whereas the hydrochloride salt (CAS 110475-31-5) is a crystalline solid with a melting point of approximately 180–185°C . This fundamental physical state difference affects handling, weighing accuracy, and long-term stability [1]. Furthermore, the free base is corrosive and basic, while the hydrochloride salt provides consistent aqueous solubility (>50 mg/mL) versus the free base which is described as "very soluble" but without salt-mediated stabilization . Alternative salts such as dihydrochloride (CAS 5321-63-1) and tartrate forms exist and have distinct molecular weights, stoichiometries, and solubility profiles that preclude direct molar substitution without experimental recalibration [2].

Quantitative Differentiation of 1-Benzylpiperazine Hydrochloride (CAS 110475-31-5): Head-to-Head Evidence Against Comparators


Aqueous Solubility: 1-Benzylpiperazine HCl (>50 mg/mL) vs. Structural Analog Baseline (10–30 mg/mL)

The hydrochloride salt of 1-benzylpiperazine demonstrates high aqueous solubility exceeding 50 mg/mL, compared to a typical baseline of 10–30 mg/mL for structurally related analog compounds . This property is directly attributable to salt formation with HCl, which enhances ionization and hydration in aqueous media. The free base form is a liquid with different solubility characteristics, making the HCl salt the preferred form for reproducible aqueous sample preparation and formulation studies .

Formulation development Analytical method validation Sample preparation

Thermal Stability: 1-Benzylpiperazine HCl (Stable to 150°C) vs. Analog Compounds (Decompose at 100°C)

Thermal stability data indicate that 1-benzylpiperazine hydrochloride remains stable up to 150°C, whereas structurally similar analog compounds exhibit decomposition onset at approximately 100°C . The melting point of the HCl salt is reported as approximately 180–185°C, confirming its solid-state thermal robustness . In contrast, the free base is a liquid at room temperature with a boiling point of 272.1°C but lacks the handling convenience of a stable crystalline solid .

Storage stability Shipping conditions Long-term compound integrity

Oral Bioavailability: BZP (96.7% Predicted) vs. d-Amphetamine Relative Potency (10× Higher Dose Requirement)

In silico ADME profiling predicts that 1-benzylpiperazine (BZP) exhibits high oral bioavailability of 96.7%, moderate volume of distribution (Vd ≈ 2.6 L/kg), and low plasma protein binding (22–24%) [1]. Despite this high bioavailability, BZP is approximately 1/10 as potent as d-amphetamine, requiring roughly 10× higher dosage by weight to achieve comparable subjective stimulant effects [2]. Human pharmacokinetic data confirm an elimination half-life (t₁/₂) of 5.5 hours and clearance (Cl/F) of 99 L/h following a 200 mg oral dose, with peak plasma concentration (Cmax) of 262 ng/mL at 75 min (Tmax) [3].

Pharmacokinetics ADME profiling In vivo dosing

Wastewater Treatment Removal Efficiency: BZP (>95% Removal) vs. MDPV (<25% Removal)

In a nationwide wastewater-based epidemiology study across 36 sewage treatment plants (STPs) in 18 major Chinese cities, BZP was detected in all influent samples with loads typically ranging from 3–10 mg/1000 inh/d [1]. Apparent removal of BZP during wastewater treatment was nearly complete, typically exceeding 95% removal efficiency [2]. In stark contrast, the synthetic cathinone methylenedioxypyrovalerone (MDPV) exhibited low removal (<25%) under the same treatment conditions [3]. The piperazine analogs TFMPP and mCPP were below detection limits in all samples, indicating negligible environmental loading [4].

Environmental monitoring Forensic epidemiology Fate and transport studies

Optimal Use Cases for 1-Benzylpiperazine Hydrochloride (CAS 110475-31-5) Based on Verified Differentiation Evidence


Aqueous Analytical Method Development and Validation

The high water solubility (>50 mg/mL) and crystalline solid physical state of 1-benzylpiperazine hydrochloride make it the preferred form for preparing reproducible aqueous stock solutions, calibration standards, and quality control samples in LC-MS/MS, GC-MS, and other analytical workflows. The salt form eliminates the handling variability associated with the liquid free base (melting point 17–20°C) and provides consistent dissolution characteristics that reduce inter-batch variability .

In Vivo Pharmacokinetic and Behavioral Pharmacology Studies

With a predicted oral bioavailability of 96.7% and established human PK parameters (t₁/₂ = 5.5 h, Cmax = 262 ng/mL at 75 min following a 200 mg oral dose), 1-benzylpiperazine hydrochloride is suitable for in vivo studies where consistent systemic exposure is required [1]. The compound's ~10× lower potency compared to d-amphetamine and differential behavioral profile (e.g., decreased light–dark box time vs. methamphetamine, increased stereotyped head movements at 20 mg/kg) provide a distinct pharmacological signature for comparative neuropharmacology research [2].

Wastewater-Based Epidemiology and Environmental Fate Monitoring

The near-complete removal (>95%) of BZP during municipal wastewater treatment, combined with its consistent detection in influent at loads of 3–10 mg/1000 inh/d across 36 STPs in 18 Chinese cities, establishes this compound as a valuable tracer or reference analyte in environmental monitoring programs [3]. Its high removal efficiency distinguishes it from persistent NPS such as MDPV (<25% removal), enabling researchers to use BZP as a positive control for treatment efficacy assessments or as a benchmark for comparing the environmental behavior of emerging psychoactive substances.

Compound Management and Long-Term Repository Storage

The thermal stability of 1-benzylpiperazine hydrochloride (stable to 150°C) and its crystalline solid form (melting point 180–185°C) make it well-suited for long-term storage in compound libraries and biorepositories . The reduced risk of thermal degradation during shipping and ambient handling minimizes the need for cold-chain logistics compared to thermally sensitive analog compounds that decompose at approximately 100°C .

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